N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(5-{[(4-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-({5-[(4-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE is a complex organic compound that features a variety of functional groups, including a triazole ring, a methoxy group, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-({5-[(4-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.
Introduction of the Bromophenyl Group: This can be achieved through a bromination reaction using bromine or a brominating agent.
Condensation Reaction: The final step involves the condensation of the intermediate compounds to form the target molecule under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfanyl groups.
Reduction: Reduction reactions can occur at the imine and triazole rings.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include aldehydes, ketones, and sulfoxides.
Reduction: Products may include amines and reduced triazole derivatives.
Substitution: Products may include substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It can be used in the synthesis of polymers and advanced materials.
Biology and Medicine
Drug Development: The compound’s structural features make it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-({5-[(4-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The triazole ring and methoxy groups are often involved in binding interactions, while the bromophenyl group may enhance the compound’s affinity for its target.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-1-(5-BROMO-2-CHLOROPHENYL)METHYLIDENE]-2-({5-[(4-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE
- **N’-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-({5-[(4-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE
Uniqueness
The unique combination of functional groups in N’-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-({5-[(4-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE provides it with distinct chemical and biological properties. The presence of both methoxy and bromophenyl groups enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C26H25BrN6O3S |
---|---|
Molecular Weight |
581.5 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[5-[(4-methoxyanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H25BrN6O3S/c1-35-22-11-9-20(10-12-22)28-16-24-30-32-26(33(24)21-6-4-3-5-7-21)37-17-25(34)31-29-15-18-14-19(27)8-13-23(18)36-2/h3-15,28H,16-17H2,1-2H3,(H,31,34)/b29-15+ |
InChI Key |
ZMMNSNHRFCISLK-WKULSOCRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC(=C4)Br)OC |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC(=C4)Br)OC |
Origin of Product |
United States |
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